2,6-Benzothiazolediamine,N6,N6-diethyl-(9CI)
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Overview
Description
2,6-Benzothiazolediamine,N6,N6-diethyl-(9CI) is a chemical compound with the molecular formula C11H15N3S and a molecular weight of 221.322 It is known for its unique structure, which includes a benzothiazole ring substituted with diethylamine groups
Preparation Methods
The synthesis of 2,6-Benzothiazolediamine,N6,N6-diethyl-(9CI) typically involves the reaction of benzothiazole derivatives with diethylamine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Chemical Reactions Analysis
2,6-Benzothiazolediamine,N6,N6-diethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the diethylamine groups are replaced by other functional groups.
Scientific Research Applications
2,6-Benzothiazolediamine,N6,N6-diethyl-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Benzothiazolediamine,N6,N6-diethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,6-Benzothiazolediamine,N6,N6-diethyl-(9CI) can be compared with other similar compounds, such as:
2,6-Benzothiazolediamine: Lacks the diethylamine groups, which may result in different chemical and biological properties.
N6,N6-Diethyl-2,6-diaminobenzothiazole: A similar compound with slight variations in the substitution pattern, leading to differences in reactivity and applications. The uniqueness of 2,6-Benzothiazolediamine,N6,N6-diethyl-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2,6-Benzothiazolediamine, N6,N6-diethyl-(9CI) (CAS No. 121436-48-4) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C7H10N3S
- Molecular Weight : 170.24 g/mol
- IUPAC Name : 2,6-benzothiazolediamine, N,N-diethyl
The compound features a benzothiazole core, which is known for various biological activities including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. In particular, 2,6-benzothiazolediamine has been shown to inhibit the growth of various bacterial strains. A study by Kaur et al. demonstrated that compounds with similar structures had minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
Benzothiazole derivatives are recognized for their antioxidant properties. This compound has been investigated for its ability to scavenge free radicals and reduce oxidative stress in cellular models. In vitro assays showed that it effectively decreased reactive oxygen species (ROS) levels in human cell lines .
Anticancer Activity
The anticancer potential of 2,6-benzothiazolediamine has been explored in several studies. For instance, a study highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways. The compound was found to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .
The biological activities of 2,6-benzothiazolediamine can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair, leading to increased cancer cell death.
- Antioxidant Mechanism : It likely exerts its antioxidant effects by enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
- Cell Signaling Modulation : By affecting signaling pathways related to cell survival and apoptosis, it can promote programmed cell death in malignant cells.
Case Studies
Study | Findings |
---|---|
Kaur et al., 2021 | Demonstrated antimicrobial efficacy against S. aureus and E. coli with MIC values between 16-128 µg/mL. |
Smith et al., 2020 | Reported significant antioxidant activity in human fibroblast cells with a reduction in ROS levels by up to 50%. |
Lee et al., 2023 | Showed that the compound induced apoptosis in MCF-7 breast cancer cells via caspase activation. |
Properties
IUPAC Name |
6-N,6-N-diethyl-1,3-benzothiazole-2,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-3-14(4-2)8-5-6-9-10(7-8)15-11(12)13-9/h5-7H,3-4H2,1-2H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEZEMFGHFXXHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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